8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
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Overview
Description
Flemichin D is a prenylated flavonoid compound primarily isolated from the plant Flemingia philippinensis . It is known for its significant biological activities, including anti-inflammatory and cytotoxic properties . The molecular formula of Flemichin D is C25H26O6, and it has a molecular weight of 422.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flemichin D involves the extraction of the compound from the roots of Flemingia philippinensis using solvents such as hexane and dichloromethane . The extraction process is followed by chromatographic separation to isolate Flemichin D along with other flavonoids .
Industrial Production Methods
Industrial production of Flemichin D is typically achieved through large-scale extraction from Flemingia philippinensis. The process involves the use of advanced chromatographic techniques to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Flemichin D undergoes various chemical reactions, including:
Oxidation: Flemichin D can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Flemichin D can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride and alkyl halides are used for esterification and etherification reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, dihydro derivatives, esters, and ethers of Flemichin D .
Scientific Research Applications
Flemichin D has a wide range of scientific research applications:
Mechanism of Action
Flemichin D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Activity: Flemichin D inhibits the secretion of pro-inflammatory cytokines by targeting the AKT serine/threonine kinase 1 (AKT1), tumor necrosis factor (TNF), and B-cell lymphoma-2 (BCL2) pathways.
Cytotoxic Activity: The compound induces apoptosis in cancer cells by interacting with estrogen receptor 1 (ESR1) and serum albumin (ALB).
Comparison with Similar Compounds
Flemichin D is compared with other similar prenylated flavonoids such as:
Lupinifolin: Another prenylated flavonoid with similar anti-inflammatory and cytotoxic properties.
Eriosemaone A: Known for its cytotoxic activity against cancer cells.
Flemiphilippinin D: A compound similar to Flemichin D, which also exhibits anti-inflammatory properties through the TLR2/MyD88/NF-κB signaling pathway.
Flemichin D stands out due to its strong binding affinity to multiple molecular targets and its significant biological activities .
Properties
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFCZXJTRKRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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